

# 5-Chloro-2,4-difluorobenzylamine molecular structure

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## Compound of Interest

Compound Name: 5-Chloro-2,4-difluorobenzylamine

Cat. No.: B1361736

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## Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of **5-Chloro-2,4-difluorobenzylamine**. As a halogenated benzylamine derivative, this compound is a significant building block in medicinal chemistry and materials science, offering unique electronic and steric properties for the synthesis of novel molecules. This document details its physicochemical characteristics, offers an expert-driven predictive analysis of its spectroscopic signatures (NMR, IR, MS), outlines a robust synthetic protocol, and discusses its potential applications and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

## Introduction

Substituted benzylamines are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The introduction of halogen atoms onto the aromatic ring profoundly influences the molecule's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. **5-Chloro-2,4-difluorobenzylamine**, with its distinct trifunctional substitution pattern, represents a versatile intermediate. The presence of two electron-withdrawing fluorine atoms and a chloro-substituent modifies the nucleophilicity of the benzylamine and provides multiple sites for further chemical elaboration. Understanding the core molecular structure and its empirical characterization is fundamental to harnessing its full potential in research and development. This guide serves as a detailed monograph on this compound, consolidating its known properties and providing expert interpretation of its expected analytical profile.

# Molecular Structure and Physicochemical Properties

The fundamental identity of **5-Chloro-2,4-difluorobenzylamine** is defined by a benzylamine core with three halogen substituents on the phenyl ring. The systematic IUPAC name for this compound is (5-Chloro-2,4-difluorophenyl)methanamine.<sup>[1]</sup> Its structural and physical properties are summarized below.

## Molecular Diagram

Below is a 2D representation of the **5-Chloro-2,4-difluorobenzylamine** structure, generated using the DOT language.

Caption: 2D Molecular Structure of **5-Chloro-2,4-difluorobenzylamine**.

## Physicochemical Data Table

The key identifiers and physical properties of **5-Chloro-2,4-difluorobenzylamine** are compiled in the table below for easy reference.

Property	Value	Reference
IUPAC Name	(5-Chloro-2,4-difluorophenyl)methanamine	<sup>[1]</sup>
CAS Number	924818-16-6	<sup>[1]</sup>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClF <sub>2</sub> N	<sup>[1]</sup>
Molecular Weight	177.58 g/mol	<sup>[1]</sup>
Physical Form	Liquid or semi-solid	Sigma-Aldrich
Storage Temperature	2-8°C, sealed in dry, dark place	Sigma-Aldrich
InChI Key	CZMMBJBQUHJIGX-UHFFFAOYSA-N	Sigma-Aldrich

# Spectroscopic Characterization: An Expert Predictive Analysis

While comprehensive, published spectra for this specific molecule are not widely available, its structure allows for a robust prediction of its key spectroscopic features. This analysis is crucial for researchers to confirm the identity and purity of the compound after synthesis or purchase. The following predictions are based on established principles of spectroscopy and data from analogous structures.<sup>[2][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show two distinct aromatic signals and two signals for the aminomethyl group.
  - Aromatic Region (δ 7.0-8.0 ppm): Two signals are predicted, corresponding to the protons at C-3 and C-6. The proton at C-6 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine at C-4 and the meta-fluorine at C-2. The proton at C-3 is expected to be a doublet of doublets, coupling to the adjacent fluorine atoms at C-2 and C-4.
  - Benzylic Protons (δ ~3.9-4.2 ppm): The two protons of the -CH<sub>2</sub>- group are expected to appear as a singlet or a narrowly split doublet.
  - Amine Protons (δ ~1.5-2.5 ppm): The two -NH<sub>2</sub> protons will likely appear as a broad singlet. The chemical shift of this peak is highly dependent on solvent and concentration.
- <sup>13</sup>C NMR: The carbon spectrum will be characterized by distinct C-F couplings.
  - Aromatic Carbons (δ 110-165 ppm): Six signals are expected. The carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond C-F coupling constants (<sup>1</sup>JCF ≈ 240-260 Hz) and will be significantly downfield. The carbons adjacent to the fluorinated carbons will exhibit smaller two-bond couplings (<sup>2</sup>JCF). The carbon attached to chlorine (C-5) and the carbon attached to the aminomethyl group (C-1) will also be clearly identifiable.
  - Benzylic Carbon (δ ~40-45 ppm): A single signal for the -CH<sub>2</sub>- carbon is expected.

- $^{19}\text{F}$  NMR: The fluorine NMR will be the most definitive tool for confirming the substitution pattern. Two distinct signals are expected, each appearing as a doublet of doublets, reflecting coupling to each other and to the aromatic protons.

## Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.<sup>[1]</sup>

- N-H Stretching ( $3300\text{--}3500\text{ cm}^{-1}$ ): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
- C-H Stretching ( $2850\text{--}3100\text{ cm}^{-1}$ ): Aromatic C-H stretches are expected just above  $3000\text{ cm}^{-1}$ , while the aliphatic C-H stretches of the  $-\text{CH}_2-$  group will appear just below  $3000\text{ cm}^{-1}$ .
- N-H Bending ( $1590\text{--}1650\text{ cm}^{-1}$ ): A medium to strong scissoring vibration for the primary amine is expected in this region.
- C=C Stretching ( $1450\text{--}1600\text{ cm}^{-1}$ ): Multiple sharp bands characteristic of the aromatic ring will be present.
- C-F Stretching ( $1100\text{--}1300\text{ cm}^{-1}$ ): Strong, characteristic absorption bands for the C-F bonds will be a prominent feature.
- C-Cl Stretching ( $700\text{--}850\text{ cm}^{-1}$ ): A moderate to strong band is expected for the C-Cl bond.

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

- Molecular Ion ( $\text{M}^+$ ): The molecular ion peak is expected at  $m/z$  177. The presence of chlorine will result in a characteristic  $\text{M}+2$  isotope peak with an intensity approximately one-third of the main  $\text{M}^+$  peak.
- Fragmentation: The most likely fragmentation pathway is the loss of the amino group ( $-\text{NH}_2$ ) to form a stable benzyl cation at  $m/z$  160. Further fragmentation of the aromatic ring may also be observed.

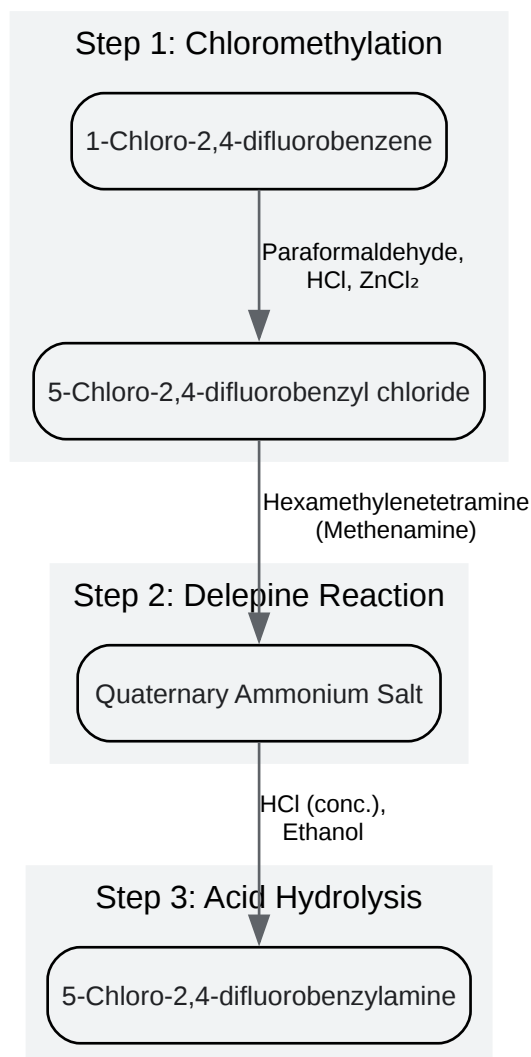
## Representative Synthetic Protocol

While multiple synthetic routes may exist, a common and reliable method for preparing substituted benzylamines is via the Delepine reaction or reductive amination of the corresponding benzaldehyde. A plausible and robust multi-step synthesis starting from 1-chloro-2,4-difluorobenzene is detailed below, adapted from established methodologies for similar compounds.<sup>[4][5]</sup>

## Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the proposed synthesis.

Fig. 2: Proposed Synthetic Workflow



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Caption: A three-step synthetic pathway to **5-Chloro-2,4-difluorobenzylamine**.

## Step-by-Step Methodology

### Step 1: Synthesis of 5-Chloro-2,4-difluorobenzyl chloride

- **Reaction Setup:** To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1-chloro-2,4-difluorobenzene (0.1 mol), paraformaldehyde (0.12 mol), and zinc chloride (0.05 mol) in 200 mL of an appropriate solvent like tetrahydrofuran (THF).
- **Reaction Execution:** While stirring, slowly add 100 mL of concentrated hydrochloric acid. Heat the mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the target benzyl chloride.

### Step 2: Formation of the Quaternary Ammonium Salt

- **Reaction Setup:** Dissolve the 5-Chloro-2,4-difluorobenzyl chloride (0.1 mol) in 200 mL of chloroform or THF.
- **Reaction Execution:** Add hexamethylenetetramine (methenamine) (0.11 mol) to the solution. Stir the mixture at room temperature for 12-24 hours. A white precipitate of the quaternary ammonium salt will form.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash it with cold solvent (chloroform or THF) to remove any unreacted starting material.

### Step 3: Hydrolysis to **5-Chloro-2,4-difluorobenzylamine**

- **Reaction Setup:** Suspend the collected quaternary ammonium salt (0.1 mol) in a mixture of 200 mL of ethanol and 100 mL of concentrated hydrochloric acid.
- **Reaction Execution:** Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the salt to release the primary amine.
- **Work-up and Isolation:** Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Make the solution basic (pH > 10) by the slow addition of concentrated sodium hydroxide solution. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **5-Chloro-2,4-difluorobenzylamine**. Final purification can be achieved by vacuum distillation.

## Applications in Research and Development

As a functionalized building block, **5-Chloro-2,4-difluorobenzylamine** is valuable in several areas:

- **Pharmaceutical Development:** This compound is an ideal starting material for synthesizing complex drug candidates. The fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the primary amine serves as a handle for introducing diverse functionalities through amide bond formation, reductive amination, or other N-alkylation reactions.<sup>[6][7]</sup>
- **Agrochemicals:** Similar to other halogenated benzylamines, it can be used in the synthesis of novel pesticides and herbicides, where the specific substitution pattern can tune the biological activity and environmental persistence of the final product.<sup>[6]</sup>
- **Materials Science:** The unique electronic properties conferred by the halogen atoms make it a candidate for incorporation into specialty polymers, coatings, and electronic materials to enhance properties like thermal stability and chemical resistance.<sup>[6]</sup>

## Safety and Handling

**5-Chloro-2,4-difluorobenzylamine** is classified as a hazardous chemical and must be handled with appropriate precautions.

- **Hazard Classification:** Danger. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
- **Handling:** Avoid direct contact and inhalation. Keep the container tightly sealed and store in a cool, dry, and dark place as recommended. In case of exposure, seek immediate medical attention.

## Conclusion

**5-Chloro-2,4-difluorobenzylamine** is a strategically important chemical intermediate with a well-defined molecular structure that imparts valuable properties for synthetic applications. Its characterization relies on a combination of standard spectroscopic techniques, for which a predictive framework has been provided. The outlined synthetic protocol offers a reliable method for its preparation. Proper understanding of its structure, properties, and safe handling procedures is essential for leveraging this versatile molecule in the advancement of pharmaceutical, agrochemical, and material sciences.

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